molecular formula C18H28B2N2O4 B12514787 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No.: B12514787
M. Wt: 358.1 g/mol
InChI Key: IZGDVIQKWGVAQZ-UHFFFAOYSA-N
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Description

1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a complex organic compound that features a pyrrole ring substituted with boron-containing groups

Preparation Methods

The synthesis of 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile typically involves the reaction of a pyrrole derivative with boronic esters. The reaction conditions often include the use of catalysts such as palladium complexes to facilitate the formation of the boron-carbon bonds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The boron groups can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The boron groups can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile exerts its effects involves the interaction of its boron groups with various molecular targets. In cross-coupling reactions, the boron atoms facilitate the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the transmetalation of the boron group to a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile include other boron-containing pyrrole derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties. For example:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both boron and nitrile groups, which provide a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C18H28B2N2O4

Molecular Weight

358.1 g/mol

IUPAC Name

1-methyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile

InChI

InChI=1S/C18H28B2N2O4/c1-15(2)16(3,4)24-19(23-15)12-10-14(22(9)13(12)11-21)20-25-17(5,6)18(7,8)26-20/h10H,1-9H3

InChI Key

IZGDVIQKWGVAQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N2C)C#N)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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